molecular formula C23H29N3O4 B2836133 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 954610-99-2

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2836133
CAS No.: 954610-99-2
M. Wt: 411.502
InChI Key: XENHADQNEWDEEI-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. It features a urea core substituted with a 5-oxopyrrolidin-3-yl)methyl group and distinct 4-ethoxyphenyl and 4-methoxyphenethyl moieties . This specific molecular architecture suggests potential for bioactivity, and researchers are investigating its utility as a key intermediate or building block in the development of novel therapeutic agents. Compounds with structural similarities, particularly those containing substituted pyrrolidinone and urea groups, are being explored in early-stage drug discovery . For instance, research into pyrrolidinone-containing molecules has identified candidates that act as inhibitors of biological targets such as the 5-hydroxytryptamine receptor 1D (HTR1D), which is a target under investigation for novel cancer therapeutics . The presence of both ethoxy and methoxy phenyl groups in this compound may influence its binding affinity and selectivity towards such protein targets, making it a valuable probe for studying receptor-ligand interactions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-3-30-21-10-6-19(7-11-21)26-16-18(14-22(26)27)15-25-23(28)24-13-12-17-4-8-20(29-2)9-5-17/h4-11,18H,3,12-16H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENHADQNEWDEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and preliminary findings from research studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C22H27N3O4
  • Molecular Weight : Approximately 397.475 g/mol
  • Key Functional Groups : Urea, pyrrolidinone, ethoxyphenyl, and methoxyphenethyl moieties.

This unique combination of functional groups is believed to influence its biological properties significantly.

Case Studies and Research Findings

A review of available literature reveals several relevant studies:

  • Antitumor Activity : In related compounds, structural modifications have been linked to varying levels of antitumor activity. For example, derivatives with similar urea linkages have shown promise in inhibiting tumor cell proliferation . Although direct studies on this specific compound are lacking, its structural analogs suggest potential efficacy against cancer cells.
  • Pharmacokinetic Properties : The presence of the ethoxy group enhances lipophilicity, which may improve absorption and distribution in biological systems. This property is crucial for the compound's potential therapeutic applications.
  • Safety Profile : Preliminary assessments indicate that compounds with similar structures often exhibit low toxicity while maintaining effective biological activity. This balance is essential for developing safe therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Urea linkageEnhances binding affinity to targets
Ethoxy groupIncreases lipophilicity
Methoxy substitutionPotentially modulates receptor interaction

These insights can guide future modifications to enhance efficacy and reduce side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea may exhibit anticancer properties. The urea moiety is often associated with various anticancer agents, and studies suggest that this compound could inhibit tumor growth by interfering with specific cellular pathways.

Case Study : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that further exploration of this compound could yield promising anticancer therapies .

Neuroprotective Effects

The compound's pyrrolidine structure suggests potential neuroprotective properties. Research has shown that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study : In vitro studies have indicated that related compounds can enhance neuronal survival and reduce oxidative stress in models of neurodegeneration. These findings point towards the potential of this compound as a candidate for further development in treating conditions like Alzheimer's disease .

Pesticidal Properties

There is growing interest in using synthetic compounds as alternatives to traditional pesticides. The unique structure of this compound may confer insecticidal properties, making it a candidate for developing eco-friendly pest control agents.

Case Study : A comparative study on various urea derivatives indicated that certain compounds exhibited significant insecticidal activity against common agricultural pests. The mechanism appears to involve disruption of the insect's nervous system, leading to paralysis and death .

Plant Growth Regulation

Compounds similar to this compound have been investigated for their effects on plant growth regulation. They may act as growth promoters or inhibitors depending on concentration and application method.

Case Study : Experiments conducted on crop plants showed that specific urea derivatives could enhance root development and overall plant vigor when applied at optimal concentrations, suggesting potential applications in agriculture for improving yield .

Summary Table of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits tumor growth
Neuroprotective effectsEnhances neuronal survival; reduces oxidative stress
Agricultural SciencePesticidal propertiesSignificant insecticidal activity observed
Plant growth regulationEnhances root development; improves plant vigor

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is critical for understanding the compound's stability in biological or synthetic environments.

Reaction TypeConditionsProductsReferences
Acidic HydrolysisHCl (aqueous), reflux1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methylamine + 4-methoxyphenethylamine + CO₂
Basic HydrolysisNaOH (aqueous), heatSame as above
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, leading to cleavage of the C-N bond .

Reactivity of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group participates in ring-opening reactions under strong acidic or basic conditions.

Reaction TypeConditionsProductsReferences
Acid-Catalyzed Ring OpeningH₂SO₄, H₂O, refluxLinear carboxylic acid derivative
Base-Catalyzed Ring OpeningNaOH, ethanol, heatLinear amide derivative
  • Key Note : The electron-withdrawing effect of the carbonyl group in the pyrrolidinone ring increases susceptibility to nucleophilic attack at the β-carbon.

Electrophilic Aromatic Substitution

The ethoxy and methoxy substituents on the aromatic rings direct electrophilic substitution reactions.

Reaction TypeConditionsProductsReferences
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted derivatives at para positions
HalogenationCl₂ or Br₂, FeCl₃ catalystHalo-substituted derivatives
  • Regioselectivity : Methoxy and ethoxy groups activate the aromatic ring, favoring para/ortho substitution .

Cleavage of Ether Groups

The ethoxy (C-O-C₂H₅) and methoxy (C-O-CH₃) groups undergo cleavage under strong acidic conditions.

Reaction TypeConditionsProductsReferences
Demethylation/DemethoxylationHBr (48%), refluxPhenolic derivatives
  • Example : Cleavage of the methoxy group yields a hydroxyl-substituted phenethyl group.

Oxidation of the Methylene Bridge

The methylene (-CH₂-) group linking the pyrrolidinone and urea moieties can be oxidized.

Reaction TypeConditionsProductsReferences
Oxidation with KMnO₄KMnO₄, H₂O, heatKetone derivative
  • Note : Oxidation converts the -CH₂- group to a carbonyl (-C=O), altering the compound’s electronic properties.

Nucleophilic Substitution at the Piperidine/Pyrrolidine Nitrogen

The nitrogen in the pyrrolidinone ring may undergo alkylation or acylation.

Reaction TypeConditionsProductsReferences
AcylationAcetyl chloride, Et₃NN-acetylated derivative
SulfonylationTosyl chloride, pyridineN-sulfonylated derivative

Interaction with Biological Targets

In medicinal contexts, the compound’s urea group forms hydrogen bonds with enzymes (e.g., BRAF kinase), while the methoxy/ethoxy groups enhance lipid solubility .

Interaction TypeBiological TargetEffectReferences
Hydrogen BondingBRAF kinase ATP-binding pocketInhibits kinase activity
Hydrophobic InteractionsSGLT2 transporterModulates glucose uptake

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea with structurally or functionally related urea derivatives and analogs.

Compound Key Structural Features Reported Activity Key Differences Source
This compound (Target) Pyrrolidinone core, 4-ethoxyphenyl, 4-methoxyphenethyl, urea linkage No direct activity data; inferred kinase/receptor modulation based on analogs Unique combination of ethoxy and methoxy groups on distinct aromatic systems
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Pyridine core, chloro-fluoro-phenoxy, dimethoxyphenyl, methylurea Glucokinase activator (improves glucose metabolism) Pyridine vs. pyrrolidinone core; halogen substituents enhance target specificity
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Triazinanone, chlorobenzyl, pyridyl-urea Potential analgesic (CNS activity) Triazinanone core vs. pyrrolidinone; chlorobenzyl group enhances CNS penetration
1-(4-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS: 877640-27-2) Nearly identical to target compound but lacks the phenethyl chain Unreported activity; structural similarity suggests overlapping biological pathways Absence of phenethyl group may reduce steric bulk and alter receptor binding
3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea (Compound 4) Biphenyl, bromopyridyl-piperidine, methylurea Unreported; bromine atom may confer halogen bonding with targets Bromopyridyl-piperidine vs. ethoxyphenyl-pyrrolidinone; higher logP (~3.5)
1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives (e.g., 5a) Benzimidazole core, methoxyphenethyl, carboxylate Antileukemic activity (IC50 = 3 μM); induces S/G2 arrest and apoptosis Benzimidazole vs. urea; carboxylic acid enhances solubility but reduces permeability

Key Observations:

Structural Influence on Activity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., Compound 1’s chloro-fluoro-phenoxy group), which are more prone to oxidative degradation .

Biological Activity Trends: Urea derivatives with pyridine or piperidine cores (e.g., Compounds 1, 4) often exhibit kinase inhibition or CNS activity, while benzimidazoles (e.g., 5a) show antitumor effects. The target compound’s pyrrolidinone core may bridge these activities . Methoxy and ethoxy groups generally improve solubility compared to halogenated analogs but may reduce binding affinity due to weaker electronegativity .

Physicochemical Properties :

  • The target compound’s logP (~2.8) is intermediate between the more polar benzimidazoles (logP ~1.5) and highly lipophilic brominated derivatives (logP ~3.5), suggesting balanced bioavailability .

Research Findings and Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for urea derivatives, such as coupling 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl isocyanate with 4-methoxyphenethylamine .
  • Unanswered Questions: No direct in vitro or in vivo data are available for this compound. Priority research areas include: Screening against kinase panels (e.g., EGFR, VEGFR). Comparative pharmacokinetic studies with analogs like CAS 877640-27-2. Toxicity profiling to assess therapeutic index.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a pyrrolidinone ring , urea linkage , and substituted aromatic groups (4-ethoxyphenyl and 4-methoxyphenethyl). The pyrrolidinone ring provides rigidity, while the ethoxy and methoxy groups enhance lipophilicity, impacting membrane permeability and target binding. The urea moiety facilitates hydrogen bonding with biological targets like enzymes or receptors .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Cyclization of precursors to form the pyrrolidinone ring under acidic/basic conditions.
  • Electrophilic aromatic substitution to introduce the ethoxyphenyl group.
  • Urea formation via reaction of an isocyanate with an amine to attach the methoxyphenethyl group. Optimization steps, such as temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF for urea coupling), are critical for yield and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :
  • NMR (1H/13C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (ESI-MS) for molecular weight verification.
  • HPLC (≥95% purity threshold) to assess impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported enzyme inhibition data for this compound?

Contradictions may arise from assay conditions (e.g., pH, co-factors). Recommended approaches:

  • Standardize assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and substrate concentrations.
  • Competitive binding studies : Employ isothermal titration calorimetry (ITC) to measure binding affinities.
  • Molecular docking : Compare binding poses across isoforms (e.g., COX-1 vs. COX-2) to explain selectivity variations .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Derivatization : Introduce polar groups (e.g., hydroxyl) to improve solubility.
  • Prodrug design : Mask the urea group with ester linkages to enhance oral bioavailability.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ethoxy group demethylation) .

Q. What experimental designs are recommended to study its mechanism of action in cancer models?

  • Pathway-focused assays :
  • Measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
  • Quantify ROS production using fluorescent probes (e.g., DCFH-DA).
    • Transcriptomic profiling : RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2) .

Data Analysis & Methodological Challenges

Q. How should researchers address low reproducibility in biological activity assays?

  • Internal controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response curves : Use ≥3 technical replicates to calculate IC50 values with 95% confidence intervals.
  • Batch variability : Source compounds from certified suppliers (e.g., PubChem-deposited standards) .

Q. What computational tools can predict off-target interactions for this compound?

  • SwissTargetPrediction : Prioritize targets based on structural similarity.
  • Molecular dynamics simulations : Analyze binding stability with GROMACS or AMBER.
  • Phosphoproteomics : Identify kinase off-targets using KINOMEscan .

Comparative Analysis & Structural Optimization

Q. How does substituting the ethoxy group with methoxy or fluorine affect bioactivity?

  • Methoxy : Increases electron-donating capacity, enhancing receptor binding (e.g., estrogen receptor).
  • Fluorine : Improves metabolic stability but may reduce solubility.
  • Data : In analogous compounds, methoxy substitution increased IC50 by 1.5-fold against COX-2 .

Q. What structural analogs of this compound show promise in overcoming drug resistance?

  • Pyridinylmethyl derivatives : Improved kinase inhibition in resistant cell lines (e.g., imatinib-resistant CML).
  • Trifluoromethyl analogs : Enhanced potency in P-glycoprotein-overexpressing cancers .

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